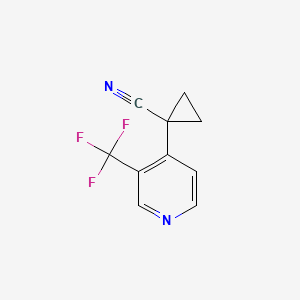![molecular formula C10H15NO2 B13604356 9-Oxa-1-azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one](/img/structure/B13604356.png)
9-Oxa-1-azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Oxa-1-azadispiro[3.1.5{6}.1{4}]dodecan-2-one is a complex organic compound with the molecular formula C10H15NO2 This compound features a unique spirocyclic structure, which is characterized by two spiro-connected rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxa-1-azadispiro[3.1.5{6}.1{4}]dodecan-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as ketones and amines can be reacted in the presence of catalysts to form the desired spirocyclic structure. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of 9-Oxa-1-azadispiro[3.1.5{6}.1{4}]dodecan-2-one may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and precise control of reaction parameters are crucial for maintaining consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
9-Oxa-1-azadispiro[3.1.5{6}.1{4}]dodecan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.
Substitution: The spirocyclic structure allows for substitution reactions, where specific atoms or groups within the molecule can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized spirocyclic compounds.
Applications De Recherche Scientifique
9-Oxa-1-azadispiro[3.1.5{6}.1{4}]dodecan-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its unique structure allows for interactions with biological macromolecules, making it a valuable tool in biochemical studies.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 9-Oxa-1-azadispiro[3.1.5{6}.1{4}]dodecan-2-one involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Oxa-11-azadispiro[3.1.3{6}.3{4}]dodecane hydrochloride
- 7-Oxa-12-azadispiro[2.0.5{4}.3{3}]dodecane hydrochloride
- 2-Oxa-8-azadispiro[3.1.3{6}.1{4}]decane
Uniqueness
9-Oxa-1-azadispiro[3.1.5{6}.1{4}]dodecan-2-one stands out due to its specific spirocyclic arrangement and the presence of both oxygen and nitrogen atoms within the ring system. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H15NO2 |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
9-oxa-3-azadispiro[3.1.56.14]dodecan-2-one |
InChI |
InChI=1S/C10H15NO2/c12-8-5-10(11-8)6-9(7-10)1-3-13-4-2-9/h1-7H2,(H,11,12) |
Clé InChI |
WGSFTHOGGTXUAR-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC12CC3(C2)CC(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



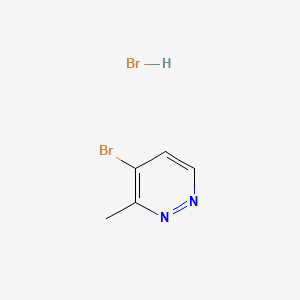

![2-(chloromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B13604288.png)
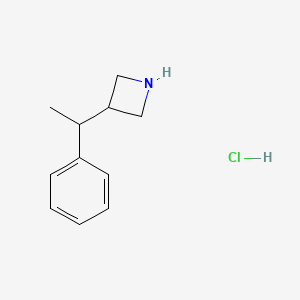
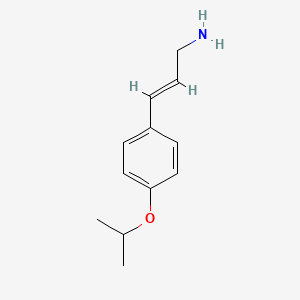
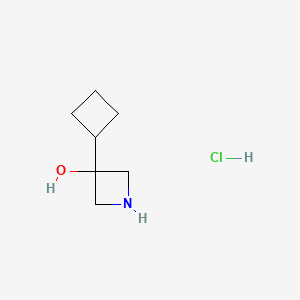
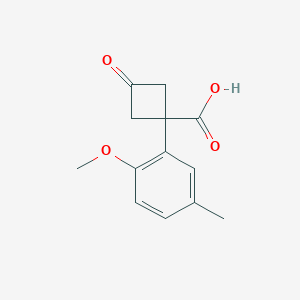

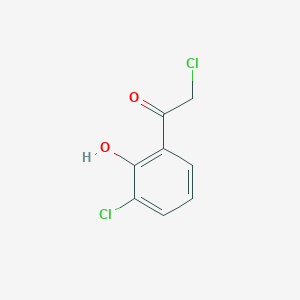

![N-benzyl-2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide](/img/structure/B13604374.png)
